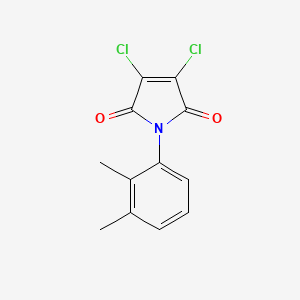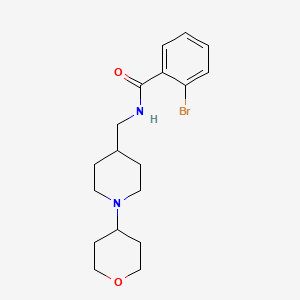
2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The tetrahydro-2H-pyran-4-yl and piperidin-4-yl groups are common in organic chemistry and often contribute to the biological activity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydro-2H-pyran-4-yl and piperidin-4-yl groups could add steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group could contribute to its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Characterization
The compound 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, though not directly mentioned, is similar in structure and reactivity to various compounds explored in scientific research. For example, the synthesis and structural analysis of related compounds demonstrate the versatility of bromo and pyran derivatives in developing pharmaceutical agents and materials with specific properties. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a critical role in stabilizing these compounds and influencing their reactivity and function (Saeed et al., 2020).
Molecular Interaction Studies
Molecular interaction studies, including the antagonist activities against specific receptors, highlight the potential of structurally similar compounds in drug development. The interactions of compounds with the CB1 cannabinoid receptor, for example, provide insights into how modifications in the molecular structure can influence binding affinity and functional outcomes, which is crucial for designing targeted therapies (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using derivatives similar to this compound has been a significant area of research. These studies have led to the development of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel heterospirocyclic 3-amino-2H-azirines demonstrates the utility of these compounds as synthons for heterocyclic α-amino acids, which are valuable in peptide synthesis and pharmaceutical applications (Strässler et al., 1997).
Antimicrobial and Antiviral Activities
Research on compounds with structural similarities to this compound has also explored their antimicrobial and antiviral activities. These studies are crucial for identifying new therapeutic agents against various pathogens. For example, the synthesis, crystal structure, and biological activity investigation of certain bromo and pyrazole derivatives have shown promising results in fungicidal and antiviral activities, offering insights into the development of new antipathogenic agents (Li et al., 2015).
Luminescent Materials for Optoelectronic Devices
Furthermore, derivatives of pyrene, which share functional groups with the compound , have been utilized in the synthesis of luminescent materials for optoelectronic devices. These studies highlight the potential of such compounds in developing new materials with specific optical properties, suitable for applications in electronics and photonics (Diring et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHAGYPPFYFIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
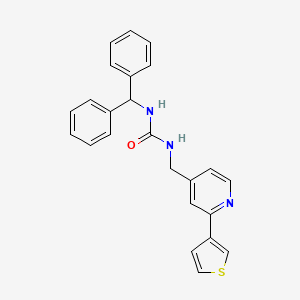
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
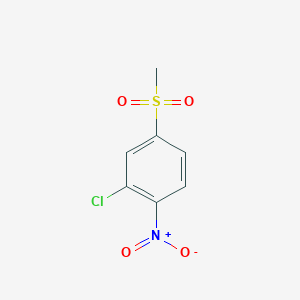
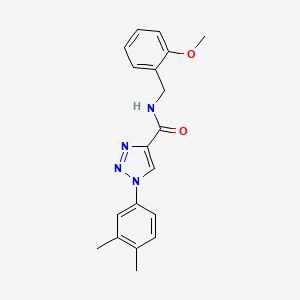
![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)
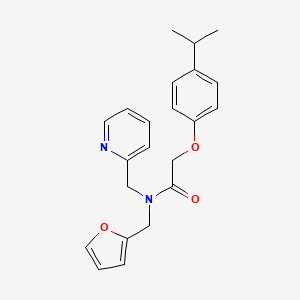

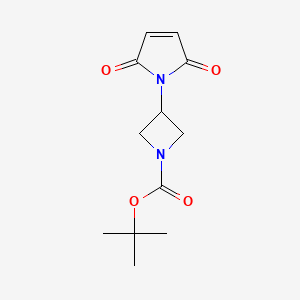
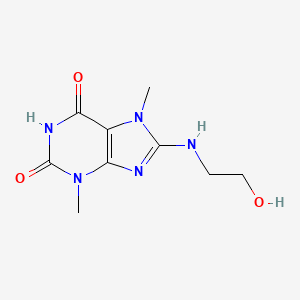
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
